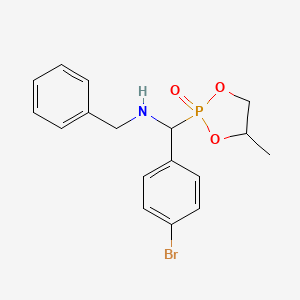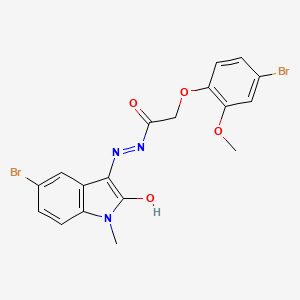![molecular formula C14H14N2O3S B6021395 3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)
3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone, commonly known as thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils and detect protein aggregates. Thioflavin T has been extensively studied for its use in the diagnosis and treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases.
作用機序
Thioflavin T binds to amyloid fibrils and other protein aggregates through hydrophobic interactions and hydrogen bonding. The binding of thioflavin T to these structures results in a significant increase in fluorescence, which can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
Thioflavin T has been shown to have no significant biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with cellular processes, making it a useful tool for studying protein aggregation and amyloid formation.
実験室実験の利点と制限
One of the major advantages of thioflavin T is its ability to detect protein aggregates and amyloid fibrils with high sensitivity and specificity. It is also relatively easy to use and can be applied to a variety of samples, including tissue sections, cell cultures, and purified proteins.
However, there are also some limitations to the use of thioflavin T in lab experiments. One of the main limitations is its dependence on the presence of amyloid fibrils and other protein aggregates. Thioflavin T cannot detect soluble proteins or misfolded proteins that have not yet formed aggregates. Additionally, thioflavin T may also bind to non-specific structures, leading to false-positive results.
将来の方向性
1. Development of new fluorescent dyes with improved sensitivity and specificity for detecting protein aggregates and amyloid fibrils.
2. Investigation of the role of protein aggregation in various diseases, including cancer and diabetes.
3. Development of new therapeutic agents that can prevent or reverse protein aggregation and amyloid formation.
4. Study of the effects of environmental factors, such as pH and temperature, on protein aggregation and amyloid formation.
5. Investigation of the mechanisms underlying protein aggregation and amyloid formation, including the role of chaperone proteins and other molecular chaperones.
合成法
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by reaction with thiourea and ethyl iodide. The resulting compound is then oxidized to form thioflavin T.
科学的研究の応用
Thioflavin T is widely used in scientific research for its ability to bind to amyloid fibrils and detect protein aggregates. It has been used to study the formation and aggregation of amyloid proteins in various diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases. Thioflavin T has also been used to study the effects of various compounds on amyloid protein aggregation and to screen potential therapeutic agents for the treatment of these diseases.
特性
IUPAC Name |
3-ethyl-6-hydroxy-2-phenacylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-16-13(19)8-12(18)15-14(16)20-9-11(17)10-6-4-3-5-7-10/h3-8,18H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATUURDXTPALJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)

![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)



![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)